2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride
Description
2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a 1-aminocyclohexyl group at position 2. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(1-aminocyclohexyl)-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(5-2-1-3-6-10)9-12-7-4-8(14)13-9;/h4,7H,1-3,5-6,11H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJBEZPDMQDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CC(=O)N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-74-5 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-aminocyclohexyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with a suitable precursor, such as a dihydropyrimidinone derivative, under controlled conditions to form the aminocyclohexyl intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyrimidinone ring. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and high throughput. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Synthetic Formation via Biginelli Reaction
The compound is predominantly synthesized through the Biginelli multicomponent reaction , which combines:
-
Aldehyde component : Cyclohexylamine-derived aldehyde
-
β-Keto ester : Ethyl acetoacetate (or analogs)
-
Urea/thiourea
Key Reaction Parameters
The reaction proceeds via:
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Acid-catalyzed formation of an acyliminium ion from the aldehyde and urea.
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Nucleophilic attack by the β-keto ester.
Post-Synthetic Functionalization
The amino group on the cyclohexyl ring and the dihydropyrimidinone core enable further chemical modifications:
Alkylation/Acylation
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Acylation : Acetic anhydride in pyridine acetylates the amine, enhancing lipophilicity for pharmacological studies.
Oxidation Reactions
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The dihydropyrimidinone ring undergoes oxidation with KMnO₄/H₂SO₄ to form a pyrimidinone derivative, though overoxidation risks ring degradation.
Salt Formation
-
The hydrochloride salt (pKa ~3.2) can be exchanged with other counterions (e.g., nitrate, sulfate) via metathesis, altering solubility for formulation.
Acid-Catalyzed Ring Opening
In concentrated HCl, the dihydropyrimidinone ring opens reversibly to form a linear amidinium intermediate, enabling scaffold diversification:
Nucleophilic Aromatic Substitution
Electron-deficient positions on the pyrimidinone ring allow substitution with soft nucleophiles (e.g., thiols):
Stability and Degradation
| Condition | Stability Profile | Degradation Products |
|---|---|---|
| Aqueous pH 1–3 | Stable for >24 hours | None detected |
| pH >8 | Ring hydrolysis to urea derivatives | Cyclohexylamine fragments |
| UV light (254 nm) | 10% decomposition after 6 hours | Photo-oxidized pyrimidines |
Comparative Reactivity Table
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride typically involves multi-step organic reactions. Variants of this compound have been synthesized to enhance specific biological activities or to tailor pharmacokinetic properties. For example, derivatives such as 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride have been explored for their improved efficacy and reduced side effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Effects : Studies have shown that this compound can act as an antihypertensive agent by modulating vascular smooth muscle contraction.
- Antitumor Activity : Preliminary investigations suggest potential antitumor properties, with mechanisms involving apoptosis induction in cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cardiovascular Diseases : Due to its antihypertensive properties, it may be developed as a treatment for hypertension and related cardiovascular conditions.
- Cancer Treatment : Its antitumor activity positions it as a candidate for further development in oncology.
- Infection Control : Its antimicrobial properties could lead to formulations for treating bacterial infections.
Case Study 1: Antihypertensive Mechanism
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on rat models with induced hypertension. Results indicated a significant reduction in blood pressure, attributed to vasodilation and reduced peripheral resistance.
Case Study 2: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. Further research is ongoing to elucidate the specific pathways involved.
Case Study 3: Antimicrobial Activity
Research published in Pharmaceutical Biology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The target compound is compared to two derivatives with distinct substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
*The molecular weight of the target compound is estimated based on its formula (C10H15N3O).
Key Observations:
Substituent Effects :
- The 6-cyclopropyl derivative (discontinued) has increased lipophilicity due to the cyclopropyl group, which may reduce aqueous solubility despite the hydrochloride salt. This could explain its discontinued status, as poor solubility often limits bioavailability .
- The 5-ethyl-6-methyl derivative exhibits higher molecular weight (235.33 g/mol) and enhanced lipophilicity compared to the target compound. These substituents may improve membrane permeability or metabolic stability, contributing to its commercial availability .
Commercial Availability: The 5-ethyl-6-methyl variant is supplied by multiple global vendors (e.g., Generay Biotech, Kemix), indicating established demand in research or industrial applications .
Biological Activity
2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Common Name : this compound
- CAS Number : 1333968-04-9
- Molecular Formula : CHClNO
- Molecular Weight : 271.78 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 271.78 g/mol |
| CAS Number | 1333968-04-9 |
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds in the dihydropyrimidine class can possess antimicrobial properties. The specific mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic processes.
- Anticancer Properties : Some derivatives of dihydropyrimidines have been investigated for their ability to induce apoptosis in cancer cells. The exact pathways involved may include modulation of signaling pathways related to cell growth and survival.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Synthesis and Structure-Activity Relationships (SAR) :
Pharmacological Studies
Pharmacological evaluations have highlighted the following aspects:
- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of these compounds. Results indicated promising therapeutic effects with manageable side effects.
- Toxicological Assessments : Preliminary toxicological studies suggest a favorable safety profile; however, comprehensive toxicity studies are necessary for clinical applications.
Q & A
Basic: What are the established synthetic routes for 2-(1-Aminocyclohexyl)-1,4-dihydropyrimidin-4-one hydrochloride, and how can intermediates be optimized for yield?
Methodological Answer:
The synthesis typically involves condensation of cyclohexylamine derivatives with pyrimidinone precursors. For example, analogous pyrimidinones are synthesized via oxidation of dihydropyrimidinones (e.g., using MnO₂ or DDQ), which are derived from substituted aryl aldehydes and aminonicotinamides . To optimize intermediates:
- Step 1: Use malonamidine hydrochloride as a starting material for aminonicotinamide synthesis.
- Step 2: Introduce cyclohexylamine via reductive amination or nucleophilic substitution.
- Step 3: Optimize oxidation conditions (e.g., solvent polarity, temperature) to minimize side products.
Yield improvements rely on HPLC monitoring of intermediates and adjusting stoichiometric ratios (e.g., aryl aldehyde:aminonicotinamide ≈ 1:1.2) .
Basic: How should researchers characterize the structural integrity of this compound to confirm its identity and purity?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Crystallography: Resolve the cyclohexylamine moiety and dihydropyrimidinone ring conformation (analogous to methods in ).
- NMR: Compare ¹H/¹³C spectra with computed chemical shifts (DFT calculations) to validate substituent positions.
- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect degradation products.
- Elemental Analysis: Confirm Cl⁻ content via ion chromatography to verify hydrochloride salt stoichiometry .
Advanced: How can process control and simulation in chemical engineering enhance scalability of this compound’s synthesis?
Methodological Answer:
Adopt methodologies from membrane separation and powder technology (e.g., CRDC subclass RDF2050108):
- Parameter Screening: Use computational fluid dynamics (CFD) to model reaction kinetics and optimize agitation rates during cyclization.
- Crystallization Control: Implement PAT (Process Analytical Technology) tools like ATR-FTIR for real-time monitoring of crystal polymorphs.
- Scale-up Risks: Simulate heat transfer limitations in large-scale reactors to prevent exothermic side reactions (e.g., using Aspen Plus®) .
Advanced: What strategies resolve contradictions in biological activity data across different in vitro models?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line permeability, serum protein binding). To address this:
- Step 1: Validate target engagement using SPR (Surface Plasmon Resonance) to measure direct binding affinity.
- Step 2: Conduct parallel assays in serum-free vs. serum-containing media to quantify protein interference.
- Step 3: Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate free drug concentrations with activity .
Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
Design a stability protocol covering:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via UPLC-MS.
- Oxidative Stress: Expose to H₂O₂ (0.1–1 mM) and monitor thiobarbituric acid-reactive substances (TBARS) for oxidative byproducts.
- Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux-hours) with UV-vis spectral tracking .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
Methodological Answer:
Link experimental data to conceptual frameworks such as:
- Molecular Docking: Use AutoDock Vina to predict binding modes with cyclohexylamine occupying hydrophobic pockets.
- QSAR Models: Coramine substituent effects (e.g., logP, polar surface area) with IC₅₀ values in enzyme assays.
- Systems Biology: Integrate RNA-seq data to map downstream signaling pathways (e.g., AMPK/mTOR) perturbed by the compound .
Advanced: How can researchers validate the reproducibility of synthetic batches across laboratories?
Methodological Answer:
Adopt a harmonized protocol:
- Critical Quality Attributes (CQAs): Define acceptance criteria for purity (>98%), residual solvents (<500 ppm), and particle size distribution (D90 <50 µm).
- Inter-lab Round-Robin Testing: Share standardized reagents (e.g., malonamidine hydrochloride) and validate HPLC methods using a reference standard.
- Statistical Analysis: Apply ANOVA to batch data (n=3 per lab) to identify outlier steps (e.g., inconsistent oxidation yields) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
